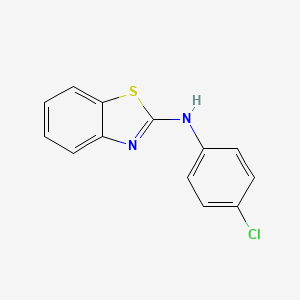

Benzothiazol-2-yl-(4-chloro-phenyl)-amine

Description

Significance of Heterocyclic Scaffolds in Chemical and Biological Sciences

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemical and biological sciences. Their structural diversity and ability to engage in a wide array of chemical interactions make them indispensable in the design of new therapeutic agents and functional materials. More than 90% of new drugs contain a heterocyclic moiety, underscoring their critical role in pharmaceutical development. tandfonline.comtandfonline.com These scaffolds are integral to the structure of numerous biomolecules, including nucleic acids, vitamins, and hormones, and they are key pharmacophores in a vast range of drugs with activities spanning from antimicrobial and anticancer to anti-inflammatory and antiviral. tandfonline.comnih.govnih.gov

Overview of Benzothiazole (B30560) Core Structures and Their Research Relevance

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This aromatic system is of significant interest in medicinal chemistry due to its versatile biological activities. nih.govmdpi.com The benzothiazole nucleus is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antidiabetic, anticonvulsant, and anti-inflammatory activities. nih.govnih.gov This wide range of bioactivity has spurred extensive research into the synthesis and functionalization of the benzothiazole core to develop novel therapeutic agents. nih.gov

Contextualization of Benzothiazol-2-yl-(4-chloro-phenyl)-amine within Contemporary Chemical and Medicinal Research

This compound belongs to the 2-aminobenzothiazole (B30445) class of compounds, which have been a subject of intensive study. The presence of the 4-chlorophenyl group attached to the amine at the 2-position of the benzothiazole core is a key structural feature. The substitution pattern on the phenyl ring is known to significantly influence the biological activity of benzothiazole derivatives. For instance, the presence of a chlorine atom can modulate properties such as lipophilicity and electronic character, which in turn can affect how the molecule interacts with biological targets. nih.gov Research into structurally similar compounds, such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl] derivatives, has revealed potent anticancer activities. tandfonline.comnih.gov This places this compound within a class of molecules with high potential for further investigation in drug discovery programs.

Scope and Objectives of Focused Research on this Benzothiazole Derivative

Focused research on this compound is driven by the established biological significance of the broader benzothiazole family. The primary objectives of such research would be to elucidate its specific biological profile, including its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. A thorough investigation would involve its chemical synthesis and characterization, evaluation of its biological activities through in vitro and in vivo assays, and studies to determine its mechanism of action at the molecular level. The ultimate goal is to ascertain its potential as a lead compound for the development of new therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 6276-78-4 |

| Molecular Formula | C₁₃H₉ClN₂S |

| Molecular Weight | 260.74 g/mol |

| Appearance | Solid |

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not extensively documented in publicly available research, its synthesis can be inferred from established methods for preparing 2-aminobenzothiazole derivatives. A common route involves the reaction of a substituted thiourea (B124793) with an oxidizing agent or the condensation of 2-aminothiophenol (B119425) with a suitable electrophile. For instance, N-arylthioureas can be cyclized to form 2-aminobenzothiazoles. organic-chemistry.org

The characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

Hypothetical Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzothiazole and 4-chlorophenyl rings, as well as a signal for the amine proton. |

| ¹³C NMR | Resonances for the carbon atoms of the bicyclic benzothiazole system and the substituted phenyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (260.74 m/z). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-N stretching, C=N stretching of the thiazole ring, and aromatic C-H stretching. |

Research Findings on Related Compounds

Extensive research has been conducted on benzothiazole derivatives with structural similarities to this compound, providing valuable insights into its potential biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-phenylbenzothiazole (B1203474) derivatives. For example, compounds such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide have demonstrated significant anticancer activity against various human cancer cell lines. tandfonline.comnih.gov The presence of chloro and other substituents on the phenyl ring has been shown to be crucial for the cytotoxic effects of these compounds. nih.gov

Table of Anticancer Activity for Related Benzothiazole Derivatives:

| Compound | Cancer Cell Line | Activity | Reference |

| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various | Significant anticancer activity | tandfonline.comnih.gov |

| N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide | Various | Interesting anti-cancer activities | nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide | Various | Interesting anti-cancer activities | nih.gov |

Antimicrobial Activity

The benzothiazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. Derivatives incorporating thiazolidinone and other heterocyclic moieties have shown promising activity against a range of bacterial and fungal strains. eurekaselect.comnih.gov For example, certain 3-(benzothiazol-2-yl)-2-(4-substituted phenyl) thiazolidin-4-ones have displayed potent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. eurekaselect.comresearchgate.net

Table of Antimicrobial Activity for a Related Benzothiazole Derivative:

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-one | Bacillus subtilis | 25 | eurekaselect.com |

| 3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-one | Staphylococcus aureus | 25 | eurekaselect.com |

| 3-(benzothiazol-2-yl)-2-(4-chlorophenyl) thiazolidin-4-one | Escherichia coli | 25 | eurekaselect.com |

Structural Analysis

The three-dimensional structure of this compound would be crucial for understanding its interaction with biological targets. While a crystal structure for this specific compound is not available, analysis of related structures provides valuable information. For instance, the crystal structure of 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol reveals that the benzothiazolylaniline group is essentially coplanar. nih.gov In the crystal lattice, molecules can form dimers through hydrogen bonding. nih.gov Such structural insights are vital for computational modeling and the rational design of more potent analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQQXSUIQRSKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284028 | |

| Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-78-4 | |

| Record name | NSC34955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques in Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For Benzothiazol-2-yl-(4-chloro-phenyl)-amine, characteristic FT-IR absorption bands would be expected for the N-H, C=N, C-N, C-S, and C-Cl bonds, as well as for the aromatic ring vibrations. The N-H stretching vibration of the secondary amine would typically appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The C=N stretching of the benzothiazole (B30560) ring would be observed around 1615-1570 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the lower frequency region, typically between 800 and 600 cm⁻¹.

Although specific data for the target compound is unavailable, a study on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, a structurally related compound, showed the S-N stretching vibration at 931 cm⁻¹ mdpi.com. This provides a reference point for the potential vibrations within the benzothiazole core of the target molecule.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, strong signals would be anticipated for the symmetric vibrations of the aromatic rings and the C-S bonds within the benzothiazole moiety. The C=N and C-S stretching vibrations of the benzothiazole ring are also expected to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. For this compound, distinct signals would be expected for the protons on the benzothiazole ring, the 4-chlorophenyl ring, and the N-H proton of the amine group.

The aromatic protons would typically appear in the downfield region of the spectrum (δ 7.0-8.0 ppm). The protons on the 4-chlorophenyl ring would likely exhibit a characteristic AA'BB' splitting pattern due to their symmetry. The protons on the benzothiazole ring would show a more complex splitting pattern. The N-H proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

While specific ¹H NMR data for the target compound is not available, data for the structurally isomeric compound, 4-(4-Chlorophenyl)-2-thiazolamine, has been reported. It is important to note that this compound has a thiazole (B1198619) ring instead of a benzothiazole ring, which will significantly alter the chemical shifts and splitting patterns of the aromatic protons.

Table 1: ¹H NMR Data for 4-(4-Chlorophenyl)-2-thiazolamine

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 7.81 | d | 8.6 | 2H, Aromatic |

| 7.39 | d | 8.6 | 2H, Aromatic |

| 7.15 | s | 2H, NH₂ | |

| 7.01 | s | 1H, Thiazole C-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their electronic environment.

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each of the carbon atoms in the benzothiazole and 4-chlorophenyl rings. The carbon atom attached to the chlorine (C-Cl) would be shifted to a characteristic range, and the carbons of the benzothiazole ring, particularly the C=N carbon, would also have distinctive chemical shifts.

As with the ¹H NMR data, specific ¹³C NMR data for the target compound is not available. However, data for the isomer 4-(4-Chlorophenyl)-2-thiazolamine is presented below for reference.

Table 2: ¹³C NMR Data for 4-(4-Chlorophenyl)-2-thiazolamine

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 168.9 | Thiazole C=N |

| 149.1 | Aromatic C |

| 134.2 | Aromatic C-Cl |

| 132.1 | Aromatic C |

| 128.9 | Aromatic C-H |

| 127.8 | Aromatic C-H |

| 102.7 | Thiazole C-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the M+2 peak being approximately one-third the intensity of the M peak. The fragmentation pattern would likely involve cleavage of the C-N bond between the benzothiazole and phenylamine moieties, as well as fragmentation of the benzothiazole ring itself.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds. In a typical EI-MS experiment, the analyte is bombarded with high-energy electrons (usually 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule.

For "this compound," the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and less volatile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for confirming the molecular weight of a compound.

In the analysis of a related compound, Benzothiazol-2-yl-(4-Chloro-Benzylidene)-Amine, ESI-MS showed the molecular ion peak at m/z 272.68 (M⁺), confirming its molecular weight. jyoungpharm.org For "this compound," one would expect a prominent [M+H]⁺ peak. High-resolution ESI-MS can provide the exact mass, further confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.

For instance, in the characterization of a newly synthesized flurbiprofen (B1673479) derivative, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, HRMS analysis was crucial. The calculated mass for the protonated molecule [C₂₂H₁₈FN₂OS]⁺ was 377.1124, and the found mass was 377.1128, resulting in a mass error of only 1.06 ppm, which unambiguously confirms the structure. mdpi.com A similar level of accuracy would be expected in the HRMS analysis of "this compound."

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophoric systems within the molecule.

For benzothiazole derivatives, the UV-Vis spectra typically exhibit strong and broad absorption bands corresponding to π→π* and n→π* transitions. mdpi.com In a study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, it was observed that the position of the substituent on the phenyl ring significantly influences the absorption and emission spectra. mdpi.com

Table 1: Photophysical Data for N-(benzo[d]thiazol-2-yl)-nitrobenzamide Isomers

| Compound | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide | 271 | 380 |

| N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide | 303 | 367 |

| N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide | 307 | 342 |

Data sourced from MDPI. mdpi.com

For "this compound," the UV-Vis spectrum would be expected to show characteristic absorptions for the benzothiazole and chlorophenyl moieties. The fluorescence spectrum would provide information on the emissive properties of the compound. A related flurbiprofen derivative, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, exhibited absorption maxima at 255 nm and 307 nm in methanol. mdpi.com

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula to verify its elemental composition.

For a related compound, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the calculated elemental composition was C 58.76%, H 4.52%, N 17.13%, S 13.07%. The found values were C 58.66%, H 4.40%, N 17.08%, S 13.14%, which are in close agreement with the calculated values, thus supporting the proposed structure. nih.gov Similarly, for "this compound," the experimental elemental analysis data would be expected to match the theoretical values for the molecular formula C₁₃H₉ClN₂S.

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for separating mixtures. In the synthesis of various benzothiazole derivatives, TLC is routinely used to monitor reaction completion. jyoungpharm.orgsemanticscholar.org The purity of the compound can be initially assessed by the presence of a single spot on the TLC plate when visualized under UV light or with a suitable staining agent.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. In the characterization of a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substituted-phenyl)methanones, HPLC was used to determine the purity of the final compounds, which were found to be up to 99.36% pure. jyoungpharm.org For "this compound," an appropriate HPLC method with a suitable stationary phase (e.g., C18) and mobile phase would be developed to confirm its purity.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of "this compound" is not available in the searched literature, the structures of several related benzothiazole derivatives have been determined. For example, the crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo mdpi.comsemanticscholar.orgthiazolo[3,2-a]pyridine-4-carboxamide revealed that the chlorophenyl ring is approximately perpendicular to the benzothiazole moiety. nih.gov In the case of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the molecule was found to be essentially planar. nih.gov These studies indicate that X-ray crystallography can provide valuable insights into the conformational preferences and packing arrangements of benzothiazole-containing molecules.

Computational Chemistry and Theoretical Investigations of Benzothiazol 2 Yl 4 Chloro Phenyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has served as the primary theoretical framework for modeling Benzothiazol-2-yl-(4-chloro-phenyl)-amine. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for describing the electronic structure of such molecules.

Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, computational studies have identified the ground state optimized geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-S | 1.76 |

| Bond Length | C=N (thiazole) | 1.38 |

| Bond Length | C-N (amine) | 1.39 |

| Bond Length | C-Cl | 1.74 |

| Bond Angle | C-N-C | 128.5° |

| Dihedral Angle | C-C-N-C | ~180° |

Electronic Structure Analysis (HOMO-LUMO Orbital Energies and Charge Transmission)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is primarily localized over the electron-rich benzothiazole (B30560) ring and the amine linker, while the LUMO is distributed across the chlorophenyl ring. This distribution suggests that the benzothiazole portion acts as the primary electron donor, while the chlorophenyl group functions as the electron acceptor. The calculated HOMO-LUMO energy gap for this molecule is approximately 4.25 eV. This value provides insight into the charge transfer interactions that can occur within the molecule.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.89 eV |

| LUMO Energy | -1.64 eV |

| Energy Gap (ΔE) | 4.25 eV |

Prediction of Vibrational Spectra and Band Assignments

Theoretical vibrational analysis is used to predict the infrared and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of the molecule's constituent atoms.

The predicted vibrational spectrum for this compound shows characteristic peaks corresponding to various functional groups. For example, the N-H stretching vibration is typically observed in the range of 3400-3300 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring appears around 1600 cm⁻¹. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the C-Cl stretching vibration is found at lower frequencies, typically around 700-600 cm⁻¹. These theoretical assignments are invaluable for interpreting experimental spectroscopic data.

Table 3: Selected Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~1600 | C=N stretching (thiazole) |

| ~1500 | Aromatic C=C stretching |

| ~700 | C-Cl stretching |

Prediction of Electronic Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra of molecules, providing information on their electronic transitions. The calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations predict electronic transitions primarily in the ultraviolet-visible region. These transitions are generally attributed to π→π* and n→π* excitations within the aromatic systems and involving the non-bonding electrons of the nitrogen and sulfur atoms. The major absorption bands are typically associated with charge transfer from the HOMO, located on the benzothiazole-amine moiety, to the LUMO on the chlorophenyl ring.

Table 4: Predicted Electronic Transitions from TD-DFT

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| ~320 | > 0.1 | HOMO → LUMO (π→π) |

| ~280 | > 0.1 | HOMO-1 → LUMO (π→π) |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

In the MEP map of this compound, the regions of most negative potential (typically colored red) are located around the electronegative nitrogen and sulfur atoms of the benzothiazole ring, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the amine hydrogen. This visualization provides a clear picture of the molecule's electrostatic landscape.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hybridization, and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs.

For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. The most prominent of these is the delocalization of the lone pair electrons of the amine nitrogen (a donor orbital) into the antibonding π* orbitals of the adjacent aromatic rings (acceptor orbitals). This p→π* interaction contributes to the stabilization of the molecule and influences its electronic properties. The analysis also quantifies the stabilization energies associated with these interactions, providing a measure of their strength. For instance, the interaction between the nitrogen lone pair and the benzothiazole ring's π* system shows a significant stabilization energy, confirming the strong electronic communication between the amine linker and the heterocyclic ring.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on the fundamental principles of quantum mechanics without the use of empirical parameters, provide a rigorous framework for understanding the electronic structure and properties of molecules. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT), are employed to determine optimized molecular geometry, electronic energies, and molecular orbitals.

For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31+G(d,p), can elucidate key structural and electronic features. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. The resulting optimized geometry is crucial for subsequent computational studies, including molecular docking and QSAR.

Furthermore, these calculations yield vital electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. For instance, in a study of related 1,2,3-triazole-based benzothiazole derivatives, DFT calculations were used to analyze the structural, electronic, and spectral data of the synthesized compounds.

Table 1: Illustrative Electronic Properties Calculated for a Benzothiazole Derivative using DFT (Note: This data is representative of the types of results obtained for related benzothiazole derivatives, as specific data for this compound is not readily available in published literature.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Measures molecular polarity |

Molecular Dynamics Simulations of Benzothiazole Derivatives

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule in a simulated environment, such as in water or a lipid bilayer.

In a broader context, MD simulations have been applied to benzothiazole-thiazole hybrids to study their interaction with protein targets like the p56lck kinase. These simulations, often run for nanoseconds, can assess the stability of a ligand-protein complex predicted by docking. Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein upon ligand binding. Such studies provide a dynamic picture of the binding event, complementing the static view from molecular docking.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design, helping to identify potential biological targets for a compound and to understand the molecular basis of its activity.

For this compound, docking studies would involve placing the molecule into the binding site of various proteins implicated in disease. The benzothiazole scaffold is known to interact with a range of targets, including kinases, enzymes, and receptors. For example, studies on related 2-aminobenzothiazole (B30445) derivatives have explored their docking into the ATP-binding site of enzymes like PI3Kγ and dihydrofolate reductase (DHFR).

The docking process generates a "docking score," which estimates the binding affinity, and predicts the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. A recent study on novel 2-aminobenzothiazole derivatives used docking to assess their potential as anticancer agents by evaluating their fit within the PI3Kγ enzyme's binding domain. Similarly, another study docked derivatives into the active site of the Candida albicans CYP51 enzyme to rationalize their antifungal activity. These studies provide a roadmap for how this compound might be virtually screened against various protein targets.

Table 2: Representative Molecular Docking Results for a 2-Aminobenzothiazole Derivative with a Protein Kinase (Note: This table is illustrative, showing typical data obtained from docking studies of similar compounds.)

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| PI3Kγ (7JWE) | -8.5 | Val851, Lys802, Asp933 | Hydrogen bonds, Hydrophobic interactions |

| DHFR (4LAE) | -7.2 | Ile7, Phe34, Arg57 | Hydrogen bonds, Pi-stacking |

| p56lck (1QPC) | -9.1 | Met319, Leu273, Ala390 | Hydrogen bonds, Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules.

While a specific QSAR model for this compound would require a dataset of structurally similar compounds with measured biological activity, the general approach is well-established. For a series of aminothiazole derivatives targeting Aurora A kinase, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. These models generated 3D contour maps that indicated where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) would likely enhance or diminish biological activity.

For this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as molecular weight, logP (lipophilicity), molar refractivity, and various electronic and topological indices. Statistical methods would then be used to build a regression model linking these descriptors to a specific activity, providing a mathematical equation to guide the design of more potent analogs.

Theoretical Evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failure. Computational methods, often referred to as in silico ADME, allow for the early assessment of a compound's drug-likeness.

For this compound, various ADME properties can be predicted using established computational models and rules. A key starting point is Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, logP, and the number of hydrogen bond donors and acceptors. Many studies on benzothiazole derivatives have shown that they generally comply with these rules, suggesting good potential for oral absorption.

More detailed predictions can be made for properties such as human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes (which are key for drug metabolism). Web-based platforms and specialized software are commonly used to generate these predictions. For instance, studies on benzothiazole-based compounds have utilized such tools to predict their pharmacokinetic profiles, finding favorable absorption and bioavailability characteristics for many derivatives.

Table 3: Predicted ADME Properties for this compound (Note: These values are predictions based on standard computational models and are intended to be illustrative.)

| ADME Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Molecular Weight | ~260.7 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Octanol/Water) | ~4.2 | Good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Likely to cross | Potential for CNS activity |

| CYP2D6 Inhibitor | Probable inhibitor | Potential for drug-drug interactions |

Reactivity Studies and Mechanistic Insights from Computational Models

Computational models are instrumental in studying the chemical reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, DFT calculations can be used to generate reactivity descriptors that pinpoint the most reactive sites within the molecule.

One such approach involves analyzing the frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen and sulfur atoms in the benzothiazole ring are typically electron-rich and can act as nucleophilic centers.

Furthermore, conceptual DFT provides reactivity indices like Fukui functions and dual descriptors, which can quantify the susceptibility of each atom in the molecule to attack. This information is valuable for predicting how the molecule might be metabolized or how it could be chemically modified in a synthesis procedure. For example, understanding the reactivity of the amine linker and the potential for reactions on the aromatic rings is crucial for designing synthetic routes to new derivatives or for anticipating metabolic pathways. These computational insights provide a theoretical foundation for the observed chemical behavior of benzothiazole derivatives.

Structure Activity Relationship Sar Studies in Benzothiazol 2 Yl 4 Chloro Phenyl Amine and Its Analogues

Impact of Benzothiazole (B30560) Core Substituents on Biological Efficacy

The benzothiazole nucleus is a crucial pharmacophore, and substitutions on its benzene (B151609) ring significantly modulate the biological activity of Benzothiazol-2-yl-(4-chloro-phenyl)-amine analogues. The nature and position of these substituents can influence the compound's electronic properties, lipophilicity, and steric interactions with biological targets.

Research has shown that the introduction of electron-withdrawing or electron-donating groups at various positions of the benzothiazole ring can lead to a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities. For instance, in a series of 2-aminobenzothiazole (B30445) derivatives, substitutions at the 6-position of the benzothiazole ring were found to be critical for their activity. The presence of electron-donating groups like methyl (CH₃) or ethoxy (OCH₂CH₃) at this position has been shown to enhance the anthelmintic effect of certain analogues. Conversely, the introduction of electron-withdrawing groups such as a nitro (NO₂) group can promote antibacterial activity. researchgate.net

In the context of anticancer activity, fluorination of the benzothiazole core has been a successful strategy. For example, 2-phenylbenzothiazole (B1203474) derivatives with a fluorine atom at the 5-position of the benzothiazole ring have shown potent antitumor activity. This is partly because such substitutions can block metabolic pathways that lead to inactive metabolites, thereby enhancing the bioavailability and efficacy of the parent compound. researchgate.net Specifically, the presence of a fluorine atom can prevent the formation of the less active 6-hydroxy metabolite. researchgate.net

The following table summarizes the impact of various substituents on the benzothiazole core on the anticancer activity of related compounds against different cancer cell lines.

| Compound ID | Benzothiazole Substituent | Phenylamino Substituent | Biological Activity (IC₅₀ in µM) | Cell Line | Reference |

| 1 | 6-Chloro | 4-Nitrobenzyl | Significant Inhibition | A431, A549, H1299 | nih.gov |

| 2 | 6-Fluoro | 4-Nitrobenzyl | Significant Inhibition | A549 | nih.gov |

| 3 | 7-Chloro | 2,6-Dichlorophenyl | Promising Activity | HOP-92 | nih.gov |

| 4 | 5-Fluoro | 4-Hydroxyphenyl | 0.4 | MCF-7 | chula.ac.th |

This table is illustrative and compiles data from different studies on related benzothiazole derivatives to highlight the impact of benzothiazole core substitution.

Role of the 4-Chlorophenyl Moiety in Modulating Pharmacological Activity

The 4-chlorophenyl group attached to the 2-amino position of the benzothiazole is a key determinant of the compound's biological activity. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic distribution of the entire molecule, affecting its binding affinity to target proteins.

In many instances, the presence of the 4-chloro substituent on the phenyl ring is crucial for potent bioactivity. For example, in a series of 2-phenylamino-thiazole derivatives, the 4-chlorophenyl substitution was found to be important for their antimicrobial activity. mdpi.com Similarly, in studies on anticancer agents, the dichlorophenyl substitution on a chlorobenzothiazole derivative demonstrated significant potential. chula.ac.th The position of the chlorine atom is also critical. Studies comparing ortho versus meta chlorophenyl substitutions in other heterocyclic systems have shown that the position can dramatically alter the biological activity, likely due to different steric and electronic interactions within the receptor binding site. mdpi.com

Furthermore, the substitution pattern on the phenyl ring can be fine-tuned to optimize activity. For instance, in a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, the 4-chlorophenyl moiety was essential for their anti-glioma activity. The electronic nature of substituents on the phenyl ring plays a significant role. In some series of benzothiazole derivatives, electron-withdrawing groups on the phenyl ring have been shown to enhance anticancer activity. mdpi.com

The table below presents data on how modifications to the phenyl moiety influence the biological activity of related compounds.

| Compound ID | Phenyl Substituent | Biological Activity (IC₅₀ in µM) | Target/Cell Line | Reference |

| 5 | 4-Chlorophenyl | 1.3 | HeLa | chula.ac.th |

| 6 | 3,4-Dichlorophenyl | Not specified | Anticancer | chula.ac.th |

| 7 | 4-Fluorophenyl | Not specified | Anticancer | chula.ac.th |

| 8 | 4-Nitrophenyl | Not specified | Anticancer | nih.gov |

This table is a compilation of data from various studies on related compounds to illustrate the role of the phenyl moiety.

Influence of Amine Linkage and Other Bridging Units on Bioactivity Profiles

The amine group linking the benzothiazole core and the 4-chlorophenyl ring is not merely a passive spacer but an active participant in the molecule's interaction with its biological targets. This linkage can engage in hydrogen bonding, which is often a critical factor for potent biological activity.

Furthermore, extending the linker or incorporating other functional groups can also have a profound impact. For instance, the introduction of a piperidine (B6355638) carboxamide linker between the benzothiazole-phenyl core and another aromatic group has been explored in the design of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The incorporation of an additional amino group in the pharmacophore has also been shown to enhance antiviral activity in some instances, likely due to increased hydrogen bonding interactions with the target receptor. mdpi.com

The following table illustrates how different linkers and bridging units can affect the biological activity of benzothiazole derivatives.

| Compound ID | Linker/Bridging Unit | Biological Activity | Target | Reference |

| 9 | Amine | Potent Antitumor | Various Cancer Cells | researchgate.net |

| 10 | Amide | Potent Antiproliferative | MCF-7, HepG2 | researchgate.net |

| 11 | Thioamide | Not specified | Anticancer | chula.ac.th |

| 12 | Piperidine Carboxamide | Dual Inhibition | sEH/FAAH | nih.gov |

This table provides examples of how the linker can be varied to modulate the activity of benzothiazole-based compounds.

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of more potent and selective this compound analogues relies on a deep understanding of their SAR and the molecular targets they interact with. Techniques such as quantitative structure-activity relationship (QSAR) and molecular docking are instrumental in this process.

QSAR studies help to identify the key physicochemical properties (e.g., hydrophobicity, electronic parameters, steric factors) that correlate with biological activity. For instance, a QSAR study on benzothiazole derivatives as anticancer agents revealed that the presence of hydrophobic groups at a specific position (R1) could potentiate their activity. chula.ac.th Such models provide a predictive framework for designing new compounds with improved efficacy.

Molecular docking simulations provide insights into the binding modes of these compounds within the active sites of their target proteins. This allows for the design of new analogues with optimized interactions, such as enhanced hydrogen bonding or improved hydrophobic contacts. For example, docking studies of benzothiazole derivatives into the active site of enzymes like HER2 have guided the synthesis of compounds with higher binding affinities.

A key principle in the rational design of these compounds is the concept of bioisosteric replacement, where functional groups are swapped with others that have similar steric and electronic properties to improve potency or pharmacokinetic profiles. For example, the benzothiazole ring can be considered a bioisostere of other heterocyclic systems like indole (B1671886), which has also shown promising antitumor activity.

Proposed Activation Mechanisms of Benzothiazole Derivatives and Their Role in Biological Interactions

The biological activity of this compound and its analogues is often linked to their metabolic activation. A prominent mechanism involves the cytochrome P450 enzyme system, particularly the CYP1A1 isoform. researchgate.net

Upon entering the body, these benzothiazole derivatives can act as potent agonists for the aryl hydrocarbon receptor (AhR). researchgate.net Binding to the AhR leads to the induction of CYP1A1. This enzyme then metabolizes the benzothiazole compounds, leading to the formation of reactive electrophilic species. These reactive metabolites can then form covalent adducts with cellular macromolecules, most notably DNA. The formation of these DNA adducts is believed to trigger a cascade of events leading to cell cycle arrest and apoptosis, which is the underlying mechanism for their anticancer activity. researchgate.net

The specific site of metabolism on the benzothiazole ring can influence whether the resulting metabolite is active or inactive. For example, N-oxidation and N-acetylation are often associated with the generation of cytotoxic species, while C-6 oxidation can lead to inactive metabolites. researchgate.net This understanding of metabolic activation is crucial for the design of prodrugs with improved bioavailability and for predicting potential drug-drug interactions.

Furthermore, the planar structure of the benzothiazole ring system allows for intercalation into DNA, which is another proposed mechanism of action for some derivatives. The combination of metabolic activation leading to DNA adduct formation and direct DNA intercalation likely contributes to the potent biological effects observed for this class of compounds.

Biological Activities Research and Mechanistic Insights of Benzothiazol 2 Yl 4 Chloro Phenyl Amine

Antimicrobial Activity Studies

The benzothiazole (B30560) nucleus is a core component of many compounds screened for antimicrobial properties. nih.gov Research into derivatives has shown activity against a range of microbial pathogens, including bacteria and fungi. nih.govresearchgate.net

Antibacterial Efficacy and Spectrum of Activity

Derivatives of 2-aminobenzothiazole (B30445) have been a focal point of antimicrobial research. researchgate.net Studies on related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain benzothiazole derivatives have shown inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net Specifically, some novel benzothiazole derivatives have exhibited promising activity against S. aureus and E. coli. nih.govaip.org While the broader class of benzothiazoles shows significant antibacterial potential, specific data on the minimal inhibitory concentration (MIC) for Benzothiazol-2-yl-(4-chloro-phenyl)-amine against a wide spectrum of bacteria is not extensively detailed in the reviewed literature. However, the activity of related compounds suggests a potential for antibacterial action.

Table 1: Antibacterial Activity of Related Benzothiazole Derivatives

| Bacterial Strain | Activity of Related Derivatives |

|---|---|

| Staphylococcus aureus (Gram-positive) | Moderate to good activity reported for various derivatives. nih.gov |

| Bacillus subtilis (Gram-positive) | Moderate activity noted for some derivatives. researchgate.net |

| Escherichia coli (Gram-negative) | Moderate activity observed in several studies. nih.govnih.gov |

This table reflects general findings for the broader class of benzothiazole derivatives, as specific data for this compound is limited.

Antifungal Efficacy and Spectrum of Activity

Table 2: Antifungal Activity of Related Benzothiazole Derivatives

| Fungal Strain | Activity of Related Derivatives |

|---|---|

| Candida albicans | High activity reported for some derivatives. researchgate.net |

| Candida glabrata | High activity observed for certain derivatives. researchgate.net |

This table reflects general findings for the broader class of benzothiazole derivatives, as specific data for this compound is limited.

Mechanistic Investigations of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

The mechanisms through which benzothiazole derivatives exert their antimicrobial effects are thought to be multifactorial. For antifungal action, one of the proposed mechanisms for azole-containing compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme vital for ergosterol (B1671047) biosynthesis in fungi. nih.gov This disruption of the fungal cell membrane can lead to cell death. nih.gov For antibacterial action, one potential target that has been investigated for related compounds is the inhibition of enzymes like dihydropteroate (B1496061) synthase (DHPS), which is involved in folate synthesis. nih.gov Other proposed mechanisms include the perturbation of microbial fatty acid synthesis and cell membrane formation. mdpi.com However, specific studies detailing the precise antimicrobial mechanism of action for this compound, such as direct evidence of membrane disruption or specific enzyme inhibition, are not extensively covered in the available research.

Anticancer and Antitumor Research

The 2-aminobenzothiazole scaffold is a recognized pharmacophore in the design of antitumor agents. mdpi.comnih.gov Derivatives have shown selective and potent activity against various cancer cell lines. nih.govbohrium.com

In Vitro Cytotoxicity and Antiproliferative Studies Across Diverse Cancer Cell Lines

Benzothiazole derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. mdpi.com For example, 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective inhibitory activity against breast and ovarian cancer cell lines, with some derivatives showing GI50 values in the nanomolar range. nih.govnih.gov The substitution on the phenyl ring has been shown to influence the potency and selectivity of these compounds. nih.gov

While extensive data on many derivatives exists, specific IC50 values for this compound are not consistently reported across a wide array of cell lines in the reviewed literature. However, studies on closely related N-(4-chlorophenyl) derivatives of other heterocyclic systems have shown cytotoxic activity against cell lines such as the A549 non-small cell lung cancer line. ktu.edu Novel 1,3,4-thiadiazole (B1197879) derivatives bearing a 4-chlorophenyl group have also been screened for cytotoxicity against breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer cells. ekb.eg

Table 3: In Vitro Cytotoxicity of Structurally Related Compounds

| Cancer Cell Line | Compound Type | Observed Activity |

|---|---|---|

| A549 (Lung) | N-(4-chlorophenyl)-γ-amino acid derivatives | Anticancer activity comparable to cytosine arabinoside reported. ktu.edu |

| MCF-7 (Breast) | 2-(4-aminophenyl)benzothiazoles | Potent inhibitory activity in the nanomolar range for parent compound. nih.gov |

| IGROV1 (Ovarian) | 3'-substituted 2-(4-aminophenyl)benzothiazoles | GI50 values < 10 nM reported for some derivatives. nih.gov |

This table presents findings for structurally related compounds to provide context, as specific and comprehensive data for this compound is limited.

Investigation of Molecular Targets and Pathways in Cancer Cells (e.g., Topoisomerase Inhibition, Kinase Modulation, Apoptosis Induction)

Research into the anticancer mechanisms of benzothiazole derivatives has pointed towards several molecular targets and pathways. One of the key mechanisms identified for some 2-(4-aminophenyl)benzothiazoles is the induction of apoptosis. nih.gov This programmed cell death can be triggered through intrinsic pathways involving the regulation of Bcl-2 family proteins and the activation of caspases. nih.gov For instance, some derivatives have been shown to upregulate BAX and downregulate Bcl-2, leading to the activation of caspase-3 and caspase-9. nih.gov

Furthermore, kinase modulation is another avenue of investigation. Certain N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been found to inhibit AKT2/PKBβ, a kinase involved in oncogenic signaling pathways in glioma. nih.gov For other benzothiazole derivatives, inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, has been identified as a potential mechanism. nih.gov

Some studies have also suggested that the anticancer activity of these compounds may be linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to cell cycle arrest, often at the G2/M phase. nih.gov While these findings highlight potential mechanisms for the broader class of benzothiazoles, specific studies confirming topoisomerase inhibition, kinase modulation, or the precise apoptotic pathways induced by this compound are not deeply elaborated in the reviewed scientific literature.

Structure-Mechanism Correlation in Antineoplastic Activity

The antineoplastic potential of 2-aminobenzothiazole derivatives is a significant area of research. nih.gov The mechanism often involves the inhibition of key proteins and enzymes crucial for cancer cell proliferation and survival. nih.govnih.gov Studies on related 2-(4-aminophenyl)benzothiazole derivatives have shown that substitutions on the phenyl ring are critical for their anticancer activity. nih.govnih.gov

The presence of a chloro group, as in this compound, has been noted in various active anticancer compounds. For instance, a dichlorophenyl-chlorobenzothiazole derivative demonstrated potent activity against a non-small cell lung cancer cell line (HOP-92), with a GI50 value of 71.8 nM. nih.gov The high activity was attributed to the presence of three chlorine atoms. nih.gov Similarly, the synthesis of N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide resulted in a compound with considerable anticancer activity against several cancer cell lines. nih.gov

Structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the phenyl ring of 2-aminobenzothiazole hybrids can significantly influence cytotoxic activity. For example, in one series of hybrids, moving a substituent from the C4 to the C2 position on the phenyl ring led to a marked decrease in activity. nih.gov The introduction of a chloro group at the 3'-position of 2-(4-aminophenyl)benzothiazoles resulted in compounds with potent activity against breast, ovarian, lung, and renal cancer cell lines. acs.org While specific mechanistic studies on this compound are not detailed in the provided results, the data on analogous structures suggest its potential to interact with cancer-related targets, possibly through pathways like PI3K, EGFR, or by acting as a kinase inhibitor. nih.govacs.org

Table 1: Antineoplastic Activity of Related Benzothiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |

| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 71.8 nM | nih.gov |

| 2-Aminobenzothiazole-TZD hybrid (Compound 20) | HepG2, HCT-116, MCF-7 | 9.99 µM, 7.44 µM, 8.27 µM | nih.gov |

| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various human tumor cell lines | Active | nih.gov |

| 2-(4-Aminophenyl)benzothiazole with 3'-chloro substituent | Breast, ovarian, lung, renal cell lines | Potent | acs.org |

Anthelmintic Activity Research

Benzothiazole derivatives have been investigated for their anthelmintic properties, aiming to combat parasitic helminth infections. stmjournals.inmsdvetmanual.com The mechanism of action for many anthelmintic drugs involves interference with the parasite's neuromuscular coordination, leading to paralysis, or disruption of vital biochemical processes. msdvetmanual.comihmc.us

Research into the anthelmintic potential of the benzothiazole scaffold has yielded several active compounds. ijnrd.orgamazonaws.com In one study, novel benzothiazole derivatives were synthesized and tested, with some compounds showing good anthelmintic activity when compared against the standard drug Albendazole. ijnrd.orgamazonaws.com Another study focused on synthesizing novel benzothiazole derivatives containing indole (B1671886) moieties, which were then evaluated for their anthelmintic properties. researchgate.net Similarly, Schiff's bases derived from fluoro-benzothiazole have demonstrated promising anthelmintic activity. researchgate.net

While direct studies on this compound were not found, the research on related structures is informative. For example, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole derivatives led to new compounds with potential anthelmintic effects. researchgate.net The general approach involves modifying the 2-amino group or the benzothiazole ring to enhance efficacy. The chloro-phenyl moiety in the title compound is a common feature in bioactive molecules, suggesting it could contribute to activity, but specific research is required to confirm its anthelmintic potential.

Anti-inflammatory Activity Research

The benzothiazole nucleus is a key component in many compounds investigated for anti-inflammatory effects. ijper.orgstmjournals.inresearchgate.net The mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the production of prostaglandins (B1171923) involved in the inflammatory response. stmjournals.inresearchgate.net

Numerous studies have reported the anti-inflammatory properties of various benzothiazole derivatives. nih.gov Some have shown activity comparable to or better than conventional drugs like diclofenac (B195802) sodium and indomethacin. ijper.orgnih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the benzothiazole ring system, such as chloro or methoxy (B1213986) groups, can enhance anti-inflammatory activity. researchgate.net For instance, a study found that a 5-chloro-1,3-benzothiazole-2-amine derivative was among the most active compounds in an anti-inflammatory assay. researchgate.net Another study synthesized benzothiazole derivatives that showed significant inhibition of carrageenan-induced rat paw edema. nih.gov

A recent study developed a series of benzothiazole derivatives, with one compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), exhibiting notable dual anticancer and anti-inflammatory activities. nih.gov This highlights the potential of chloro-substituted benzothiazoles in modulating inflammatory pathways. Research on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors for pain relief, which is closely linked to inflammation, has identified a 2-chloro analog of a benzothiazole-phenyl compound as highly potent. nih.gov These findings suggest that this compound could possess anti-inflammatory properties, though direct experimental validation is needed.

Table 2: Anti-inflammatory Activity of Related Benzothiazole Derivatives

| Compound/Derivative | Assay | Key Finding | Reference(s) |

| 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Among the most active in the series | researchgate.net |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | ELISA for IL-6 and TNF-α | Significant inhibitory effect on inflammatory factors | nih.gov |

| 2-chloro analog of a benzothiazole-phenyl compound | sEH/FAAH enzyme inhibition | Potent dual inhibitor (IC50s of 7 nM and 9.6 nM) | nih.gov |

| N-(1,3-Benzothiazol-2-yl)propenamide derivative | COX enzyme inhibition | High binding energy against COX enzyme | preprints.org |

Antitubercular and Antimycobacterial Activity Research

Tuberculosis remains a major global health threat, and the search for new drugs is critical. Benzothiazole-based small molecules have shown significant promise as potent agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The benzothiazole scaffold is found in various compounds effective against mycobacteria. nih.govlife-science-alliance.org

A key target for many antitubercular benzothiazole derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). mdpi.comvlifesciences.com DprE1 is essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for drug development. nih.govacs.org

Benzothiazinones (BTZs), a related class of compounds, are potent covalent inhibitors of DprE1. acs.orgnih.gov They are activated within the bacterium to a reactive nitroso species that covalently binds to a key cysteine residue (Cys387) in the DprE1 active site. acs.orgnih.gov While this compound is not a benzothiazinone, other benzothiazole derivatives have also been identified as selective DprE1 inhibitors. For example, the benzothiazole derivative TCA1 was reported as a selective inhibitor of DprE1. vlifesciences.com This has spurred the development of new benzothiazole-containing hybrids designed to target this enzyme. nih.gov Some research has focused on developing noncovalent DprE1 inhibitors to overcome potential resistance mechanisms associated with the Cys387 residue. nih.gov

Other potential mycobacterial targets for benzothiazole derivatives include the mycolic acid transporter MmpL3 and shikimate kinase (Mtb-SK). nih.govacs.org The broad-spectrum antimycobacterial activity and the ability to target essential pathways underscore the potential of compounds like this compound in this therapeutic area.

Table 3: Activity of Benzothiazole Derivatives Against Mycobacterial Targets

| Compound Class | Target | Mechanism/Activity | Reference(s) |

| Benzothiazinones (BTZs) | DprE1 | Covalent inhibition via activated nitro group | acs.orgnih.gov |

| Benzothiazole derivative (TCA1) | DprE1 | Selective inhibitor | vlifesciences.com |

| Pyrrole-benzothiazinones | DprE1 | Noncovalent inhibition | nih.gov |

| Benzothiazole amides | MmpL3 | Suggested target; potent antimycobacterial activity | nih.gov |

| Benzothiazole derivative | Shikimate Kinase (Mtb-SK) | Allosteric inhibition (IC50 = 10.69 ± 0.9 µM) | acs.org |

Antidiabetic Activity Research

The prevalence of diabetes mellitus has driven research into novel therapeutic agents, and the benzothiazole scaffold has emerged as a promising structure. researchgate.netseejph.com Several benzothiazole derivatives have been investigated for their ability to manage hyperglycemia, often by inhibiting key digestive enzymes. researchgate.netjocpr.com

A primary strategy for controlling postprandial hyperglycemia (the spike in blood sugar after a meal) is to inhibit the enzymes α-glucosidase and α-amylase. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.gov By inhibiting them, the rate of glucose absorption is slowed. nih.gov

Numerous studies have documented the α-glucosidase and α-amylase inhibitory effects of benzothiazole derivatives. researchgate.netnih.gov In one study, a series of thiazolidinone-based benzothiazole derivatives were synthesized and showed excellent to good inhibitory activity against both enzymes, with some analogues being more potent than the standard drug acarbose. nih.gov For example, compound 6 from this series had IC50 values of 2.10 ± 0.70 µM for α-amylase and 3.20 ± 0.70 µM for α-glucosidase. nih.gov Structure-activity relationship studies in another series indicated that chloro and methoxy substitutions on the benzothiazole ring were favorable for α-glucosidase inhibition. researchgate.net This suggests that the 4-chloro-phenyl group in this compound could contribute positively to such activity. While specific data for the title compound is lacking, the consistent findings across multiple studies on related derivatives strongly support its potential as an inhibitor of these key diabetic enzyme targets. dovepress.comresearchgate.net

Table 4: Enzyme Inhibition by Antidiabetic Benzothiazole Derivatives

| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference(s) |

| Thiazolidinone-benzothiazole (Compound 4 ) | α-Amylase / α-Glucosidase | 2.40 ± 0.70 µM / 3.50 ± 0.70 µM | nih.gov |

| Thiazolidinone-benzothiazole (Compound 5 ) | α-Amylase / α-Glucosidase | 2.30 ± 0.05 µM / 4.80 ± 0.10 µM | nih.gov |

| Thiazolidinone-benzothiazole (Compound 6 ) | α-Amylase / α-Glucosidase | 2.10 ± 0.70 µM / 3.20 ± 0.70 µM | nih.gov |

| Pyrazolobenzothiazine (Compound S1) | α-Glucosidase / α-Amylase | 3.91 µM / 8.89 µM | nih.gov |

| Acarbose (Standard) | α-Amylase / α-Glucosidase | 9.10 ± 0.10 µM / 10.70 ± 0.10 µM | nih.gov |

Other Investigated Biological Activities

Beyond the primary therapeutic targets, the unique chemical structure of this compound has prompted investigations into a range of other potential biological applications. These studies reveal a compound with a multifaceted pharmacological profile.

The role of oxidative stress in the pathology of numerous diseases has driven the search for effective antioxidant agents. nih.gov Benzothiazole derivatives have been a subject of interest in this area due to their ability to scavenge free radicals and mitigate oxidative damage. niscpr.res.in

Research into various benzothiazole derivatives has demonstrated significant antioxidant potential. Studies often utilize in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods to quantify this activity. nih.gov For instance, a series of benzothiazol-2-yl-hydrazone derivatives showed promising antioxidant activity, with compounds bearing electron-donating groups like methoxy exhibiting effects superior to the standard, ascorbic acid. Another study on benzothiazole-isothiourea derivatives found that a compound in the series exhibited high free radical scavenging activity in both DPPH and Fenton reaction assays.

While direct studies on this compound are limited, research on related structures provides valuable insights. The presence of an amine substituent is considered beneficial for antioxidant activity. However, the effect of a chloro- substitution on the phenyl ring is variable; electron-withdrawing groups can sometimes diminish the radical scavenging capacity. For example, in one study of benzothiazole-thiazolidinone derivatives, compounds with electron-donating groups showed better activity than those with electron-withdrawing groups like nitro or chloro. Conversely, other research has shown that certain chloro-substituted benzimidazole (B57391) derivatives, a related heterocyclic system, possess significant antioxidant effects.

Table 1: Antioxidant Activity of Selected Benzothiazole Derivatives This table is representative of findings in the field and may not include the specific subject compound.

| Compound/Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| Benzothiazol-2-yl-hydrazones (methoxy-substituted) | DPPH | Showed promising antioxidant activity, better than standard ascorbic acid. | |

| 2-Aryl Benzothiazole Derivatives (BTA-1, BTA-5, BTA-8) | DPPH & ABTS | Demonstrated significant radical scavenging potential. | nih.gov |

| Benzothiazole-isothiourea derivative | DPPH & Fenton Reaction | Exhibited high scavenging activity. | |

| Benzothiazole-thiazolidinone derivatives | DPPH & Hydroxy Radical Scavenging | Activity was dose-dependent; electron-donating groups enhanced activity. |

The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Derivatives of 2-aminobenzothiazole have emerged as a promising class of compounds in this therapeutic area.

A significant study focused on synthesizing a series of 2-aminobenzothiazole derivatives and evaluating their anticonvulsant activity. The findings identified 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate as the most potent anticonvulsant among the tested compounds. This highlights the potential importance of the (4-chloro-phenyl)amino moiety, which is a core feature of the subject compound, in conferring anticonvulsant properties. The mechanism of action for some of these derivatives is thought to involve the inhibition of the carbonic anhydrase enzyme.

Further research on other benzothiazole sulfonamides has also demonstrated significant anticonvulsant effects in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. In one such study, a compound with a p-Cl group on the benzene (B151609) sulphonamide portion showed potent activity, suggesting that the strategic placement of a chlorine atom can be beneficial for this biological effect.

Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives This table is representative of findings in the field and includes data on a closely related analogue.

| Compound/Derivative | Model/Target | Key Findings | Reference |

|---|---|---|---|

| 4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate | Carbonic Anhydrase Inhibition | Had the strongest anticonvulsant effect of all target compounds in the study. | |

| N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamides | MES and PTZ tests | Compounds with p-Cl substitution on the benzene sulphonamide exhibited potent anticonvulsant activity. | |

| Various 2-aminobenzothiazole derivatives | scPTZ screen | Several compounds showed remarkable protection (100%) against PTZ-induced convulsions. |

The benzothiazole nucleus is a key component in a variety of compounds that exhibit significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV). nih.gov

Numerous studies have reported on the potent anti-HIV activity of benzothiazole derivatives. These compounds can act through various mechanisms, including the inhibition of key viral enzymes like reverse transcriptase (RT). For instance, a hybrid 6-chlorobenzothiazole derivative was reported to have a promising anti-HIV effect. Another study synthesized a series of benzothiazole derivatives and found that (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone was active against an HIV strain. This finding directly implicates the 4-chlorophenyl group as a component of an active anti-HIV agent within the benzothiazole class. The development of benzothiazole-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) remains an active area of research.

Table 3: Anti-HIV Activity of Selected Benzothiazole Derivatives This table is representative of findings in the field and includes data on a closely related analogue.

| Compound/Derivative | Virus Target | Key Findings | Reference |

|---|---|---|---|

| (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone | HIV-1 | Found to be active against a strain of human immunodeficiency virus. | |

| 6-chlorobenzothiazole derivative | HIV-1 | Showed a promising anti-HIV effect with an EC50 < 7 μg/ml. | |

| 2-(p-chlorophenoxymethyl)benzothiazole | HIV-1 RT | Found to be more active than other tested compounds with an IC50 of 0.34 µmol/l. |

Monoamine oxidase (MAO) enzymes are crucial targets in the treatment of neurodegenerative and neuropsychiatric disorders. MAO-A inhibitors are typically used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease. Benzothiazole derivatives have been extensively investigated as potent and often selective MAO inhibitors.

Research has consistently shown that many benzothiazole derivatives are highly potent and selective inhibitors of MAO-B. For example, one study synthesized a series of alkyloxy substituted benzothiazoles and found that 6-((3-chlorobenzyl)oxy)benzo[d]thiazole was among the most potent MAO-B inhibitors, with an IC50 value of 0.0028 µM. Another study on 2-methylbenzo[d]thiazole derivatives also reported potent and selective inhibition of human MAO-B.

While selectivity for MAO-B is common, some derivatives also show activity against MAO-A. For instance, a series of benzothiazole-thiazolylhydrazine derivatives yielded compounds with strong inhibitory activity against hMAO-A. The structural features of the benzothiazole scaffold, including the ability of the amine moiety to interact with hydrophobic residues in the enzyme's active site, contribute to its inhibitory potential.

Table 4: MAO Inhibition by Selected Benzothiazole Derivatives This table is representative of findings in the field and may not include the specific subject compound.

| Compound/Derivative | Target Enzyme | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| 6-((3-chlorobenzyl)oxy)benzo[d]thiazole | MAO-B | 0.0028 µM | Potent and specific MAO-B inhibitor. | |

| 2-methylbenzo[d]thiazole derivative (4d) | MAO-B | 0.0046 µM | Potent and selective inhibitor of human MAO-B. | |

| Benzothiazole-hydrazone derivative (3e) | hMAO-B | 0.060 µM | Most active in its series, showing selective and significant inhibition. | |

| Benzothiazole-thiazolylhydrazine derivative (3b) | hMAO-A | 0.095 µM | Showed strong inhibitory activity at hMAO-A. |